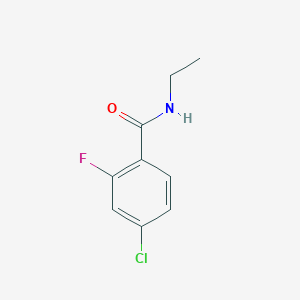![molecular formula C18H17F3N2O3 B5427380 N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5427380.png)
N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFB is a member of the hydrazide family of compounds, which have been found to exhibit a range of biological activities. In
科学的研究の応用
N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another area of research has investigated the potential use of this compound as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This effect has been observed in several types of cancer, including breast, lung, and prostate cancer.
作用機序
The mechanism of action of N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that promotes inflammation. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of several cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress. This compound has also been found to modulate the expression of several genes involved in the regulation of cellular processes, including apoptosis and cell cycle progression.
実験室実験の利点と制限
One advantage of using N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound exhibits a high degree of solubility in a range of solvents, which makes it easy to work with in the lab. However, one limitation of using this compound is its relatively low potency compared to other hydrazide compounds. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide. One area of research could focus on the development of more potent analogs of this compound that exhibit improved anti-inflammatory and anti-cancer properties. Another area of research could focus on the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound. Finally, future research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide can be synthesized using a simple reaction between 4-methoxybenzaldehyde and 4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
特性
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-(2,2,2-trifluoroethoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-25-16-8-4-13(5-9-16)10-22-23-17(24)15-6-2-14(3-7-15)11-26-12-18(19,20)21/h2-10H,11-12H2,1H3,(H,23,24)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMHNUWHCXJALO-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-5-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5427302.png)
![4'-amino-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B5427309.png)
![ethyl 4-[(3-methyl-2-thienyl)methyl]-1-piperazinecarboxylate](/img/structure/B5427328.png)
![N-{2-oxo-2-[(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)amino]ethyl}benzamide](/img/structure/B5427335.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-4-morpholin-4-ylbutanamide](/img/structure/B5427343.png)
![5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine](/img/structure/B5427348.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5427367.png)
![methyl 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5427370.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5427373.png)
![N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B5427374.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(diethylamino)acetamide](/img/structure/B5427392.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5427393.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5427394.png)